molecular formula C18H23N5O3 B10941641 {4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(3-nitrophenyl)methanone

{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(3-nitrophenyl)methanone

Cat. No.: B10941641
M. Wt: 357.4 g/mol
InChI Key: SFICUZCRMIAUTP-UHFFFAOYSA-N
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Description

{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, pyrazoles can be synthesized via the cycloaddition of hydrazines with 1,3-diketones . The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE apart is the combination of these three distinct functional groups in a single molecule.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C18H23N5O3/c1-3-22-14(2)16(12-19-22)13-20-7-9-21(10-8-20)18(24)15-5-4-6-17(11-15)23(25)26/h4-6,11-12H,3,7-10,13H2,1-2H3

InChI Key

SFICUZCRMIAUTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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